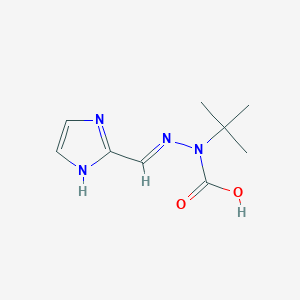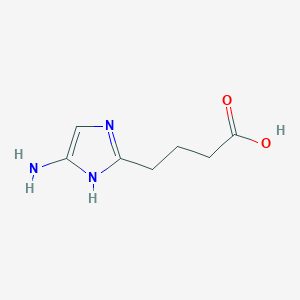
2-((1H-Imidazol-2-yl)methylene)-1-(tert-butyl)hydrazinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1H-Imidazol-2-yl)methylene)-1-(tert-butyl)hydrazinecarboxylic acid is a complex organic compound featuring an imidazole ring, a methylene bridge, and a tert-butyl group attached to a hydrazinecarboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Imidazol-2-yl)methylene)-1-(tert-butyl)hydrazinecarboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Methylene Bridge: The methylene bridge is introduced via a condensation reaction between the imidazole derivative and formaldehyde.
Attachment of the Hydrazinecarboxylic Acid Moiety: This step involves the reaction of the intermediate with tert-butyl hydrazinecarboxylate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Propriétés
Formule moléculaire |
C9H14N4O2 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
tert-butyl-[(E)-1H-imidazol-2-ylmethylideneamino]carbamic acid |
InChI |
InChI=1S/C9H14N4O2/c1-9(2,3)13(8(14)15)12-6-7-10-4-5-11-7/h4-6H,1-3H3,(H,10,11)(H,14,15)/b12-6+ |
Clé InChI |
BURBYPIUNZXSRI-WUXMJOGZSA-N |
SMILES isomérique |
CC(C)(C)N(C(=O)O)/N=C/C1=NC=CN1 |
SMILES canonique |
CC(C)(C)N(C(=O)O)N=CC1=NC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B12831384.png)




![5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)

![(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12831440.png)



![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)

![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
